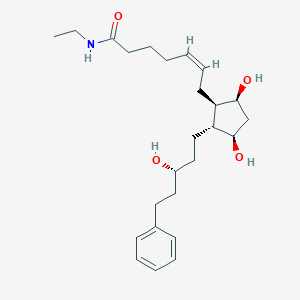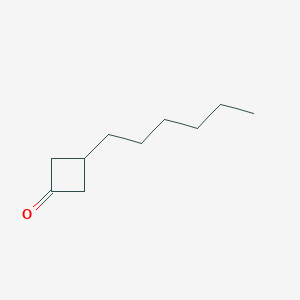
Indanofan
Vue d'ensemble
Description
Indanofan is a herbicide that was registered in Japan in 1999 and approved in combination with sulfonylurea herbicides . It is characterized by its unique chemical structure with indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via the methylene carbon atom .
Synthesis Analysis
The synthesis of Indanofan involves a multi-step reaction with 4 steps . The process includes the use of magnesium and iodine in tetrahydrofuran under reflux conditions .
Molecular Structure Analysis
The molecular formula of Indanofan is C20H17ClO3 . It has a unique chemical structure with indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via the methylene carbon atom .
Physical And Chemical Properties Analysis
Indanofan has a molecular weight of 340.80 . Further physical and chemical properties are not detailed in the available resources.
Applications De Recherche Scientifique
Herbicide in Rice Cultivation
Indanofan is used as a herbicide in rice cultivation . It has been registered in Japan since 1999 and is approved for use in combination with sulfonylurea herbicides . Indanofan has shown high efficacy against annual weeds and does not cause injury to transplanted rice .
Control of Echinochloa Species
Indanofan provides excellent efficacy against Echinochloa orizicora and E. crus-galli from pre-emergence up to the 3.0 leaf stage at the dosage of 0.15 kg a.i./ha . These species are common weeds in rice fields, and controlling them is crucial for maintaining crop yield.
Turf Management
In addition to its use in rice cultivation, Indanofan is also used in turf management . Its ability to control weeds without causing harm to the grass makes it an effective tool for maintaining healthy and aesthetically pleasing turf.
Control of Dicotyledonous Weeds
Indanofan has been found to inhibit the germination of some dicotyledonous weeds like Elatine triandra or Lindernia pyxidaria . This broadens its application beyond grassy weeds to include broadleaf weeds as well.
Inhibition of Plant Growth
The primary site of action of Indanofan has been shown to be the elongation step(s) in plant growth . This means that it can potentially be used to control the growth of unwanted plants in various settings, not just in agricultural fields.
Development of New Pesticides
The unique chemical structure of Indanofan, with indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via the methylene carbon atom, makes it a potential candidate for the development of new pesticides . Researchers can study its structure and mode of action to design new compounds with improved properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Indanofan, a synthetic herbicide, primarily targets the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs) . This enzyme plays a crucial role in the growth and development of both plants and insects .
Mode of Action
Indanofan and its analogs act as inhibitors of the elongase enzyme . The compound’s interaction with its target results in the inhibition of the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA .
Biochemical Pathways
The primary biochemical pathway affected by indanofan is the biosynthesis of VLCFAs . By inhibiting the elongase enzyme, indanofan disrupts the formation of VLCFAs, which are essential components of cellular membranes and play a crucial role in various cellular functions .
Pharmacokinetics
It is known that the compound exhibits strong herbicidal activity, suggesting effective absorption and distribution within the target organisms .
Result of Action
The inhibition of VLCFA biosynthesis by indanofan leads to significant molecular and cellular effects. It disrupts normal cellular functions, leading to the death of target organisms . Indanofan has shown high efficacy against annual weeds and certain grasses, including Echinochloa oryzicola, without causing injury to transplanted rice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indanofan. It’s worth noting that the extensive use of pesticides like indanofan can lead to environmental pollution and biodiversity loss .
Propriétés
IUPAC Name |
2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAYIYCDXGUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057957 | |
| Record name | Indanofan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indanofan | |
CAS RN |
133220-30-1 | |
| Record name | Indanofan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indanofan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanofan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDANOFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]
A: Indanofan is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]
A: Research highlights the importance of specific structural features for Indanofan's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of Indanofan exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []
A: While specific information on stability under various conditions is limited in the provided abstracts, Indanofan's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.
A: While specific cases of Indanofan resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by Indanofan. [] This suggests that Indanofan might offer a valuable alternative for managing weeds resistant to other herbicide classes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
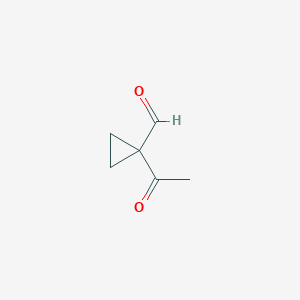
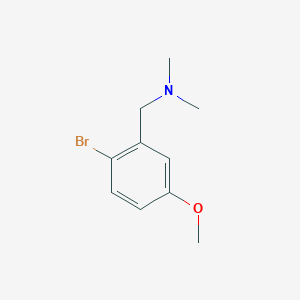
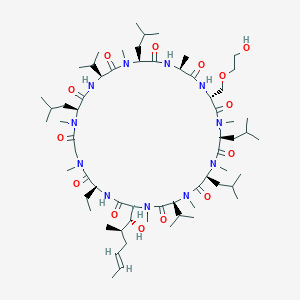
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
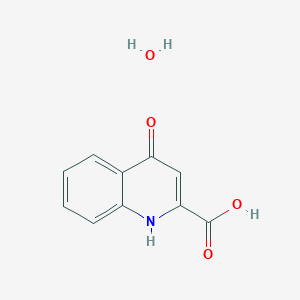
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
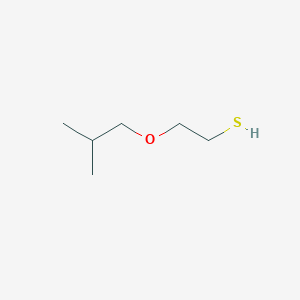
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
